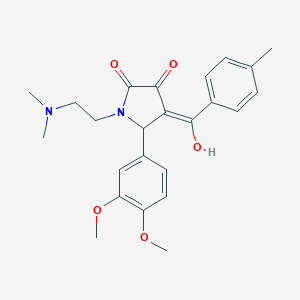

5-(3,4-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one

Description

This compound belongs to the 3-hydroxy-2-pyrrolone class, characterized by a central pyrrolidinone ring substituted with aromatic and functional groups. Key structural features include:

- Position 5: A 3,4-dimethoxyphenyl group, which enhances electron density and may influence π-π stacking interactions .

- Position 3: A hydroxyl group, enabling hydrogen bonding and coordination with metal ions .

- Position 4: A 4-methylbenzoyl moiety, providing steric bulk and lipophilicity .

Synthetic routes typically involve cyclization of substituted chalcones or condensation of aromatic aldehydes with β-ketoesters, followed by functional group modifications .

Properties

IUPAC Name |

(4E)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-15-6-8-16(9-7-15)22(27)20-21(17-10-11-18(30-4)19(14-17)31-5)26(13-12-25(2)3)24(29)23(20)28/h6-11,14,21,27H,12-13H2,1-5H3/b22-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXHHCXQUKJKGG-LSDHQDQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)OC)OC)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(3,4-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one is a member of the pyrrolinone family, which has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly focusing on its pharmacological properties.

Structural Characteristics

This compound features a complex structure with multiple functional groups that contribute to its biological activity:

- Pyrrolinone Core : A five-membered ring containing nitrogen.

- Dimethoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.

- Dimethylaminoethyl Side Chain : Potentially enhances pharmacokinetic properties.

- Hydroxy and Benzoyl Substituents : These groups may play crucial roles in the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrrolinone Ring : Utilizing cyclization methods.

- Introduction of Functional Groups : Employing various acylation and alkylation techniques to attach the dimethoxyphenyl and dimethylaminoethyl groups.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, pyrrole derivatives have been shown to inhibit cell proliferation in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | U87 (glioma) | 10.5 |

| Compound B | U251 (glioma) | 12.3 |

| Target Compound | U87 (glioma) | TBD |

The introduction of specific substituents has been correlated with enhanced cytotoxicity against glioma cells, suggesting that structural modifications can lead to improved therapeutic profiles.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Neutrophil Activation : Similar compounds have been identified as potent antagonists of formyl peptide receptors (FPRs), inhibiting neutrophil chemotaxis and adhesion.

- Modulation of Intracellular Signaling : Compounds have been shown to affect intracellular calcium flux and ERK signaling pathways, which are critical in cancer cell proliferation and survival.

Case Studies

A recent study evaluated the efficacy of various pyrrole derivatives, including those structurally related to our target compound, in inhibiting FPR-mediated signaling in human neutrophils. The results demonstrated that specific substitutions at the pyrrole ring significantly enhanced antagonistic activity against FPR1.

Study Findings

- Most Active Compounds : Identified as potent FPR1 antagonists.

- Inhibition Profiles : Compounds inhibited fMLF-induced intracellular calcium mobilization effectively.

Structure-Activity Relationship (SAR)

Investigations into the SAR of pyrrole derivatives have revealed that:

- Hydrophobic Interactions : The presence of hydrophobic groups increases binding affinity to target proteins.

- Electron-Donating Groups : Modifications that enhance electron density at specific positions on the ring can improve anticancer activity.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 2-(dimethylamino)ethyl group distinguishes it from simpler alkyl or aryl substituents in other analogs .

- 4-Methylbenzoyl at Position 4 is shared with Compound 20 (), suggesting shared synthetic pathways or bioisosteric design .

- Electron-withdrawing groups (e.g., fluorine in ) or electron-donating groups (e.g., methoxy in ) at Position 5 modulate electronic properties .

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule’s structure dictates a disconnection into three primary components:

-

4-Methylbenzoyl fragment : Introduced via Claisen condensation of 4-methylacetophenone with dimethyl oxalate.

-

3,4-Dimethoxyphenyl group : Incorporated through aldehyde participation in a three-component coupling.

-

2-(Dimethylamino)ethylamine : Serves as the nitrogen source for pyrrolone ring formation .

This approach aligns with literature precedents for synthesizing 1-substituted-4-aroyl-3-hydroxy-5-aryl-pyrrol-2-ones, where sequential condensations and cyclizations ensure proper regiochemistry .

Claisen Condensation for Methyl Pyruvate Intermediate

The synthesis initiates with the preparation of methyl 4-methylbenzoylpyruvate, a critical intermediate.

Procedure :

-

Reactants : 4-Methylacetophenone (1.0 equiv), dimethyl oxalate (1.2 equiv).

-

Conditions : Microwave irradiation (250 W, 30°C, 5 min) in methanol with sodium methoxide (2 M) .

-

Work-up : Acidification to pH 3–4 precipitates the sodium enolate, yielding methyl 4-methylbenzoylpyruvate as a pale-yellow solid.

Key Data :

This step’s efficiency stems from microwave acceleration, reducing reaction times from hours to minutes while maintaining high yields .

Three-Component Coupling for Pyrrolone Ring Formation

The core pyrrol-2-one scaffold assembles via a one-pot reaction involving:

-

Methyl 4-methylbenzoylpyruvate (1.0 equiv)

-

2-(Dimethylamino)ethylamine (1.1 equiv)

-

3,4-Dimethoxybenzaldehyde (1.05 equiv)

Optimized Protocol :

-

Solvent : 1,4-Dioxane (5 mL/mmol substrate).

-

Temperature : Room temperature (22–25°C) with stirring for 12–24 hours.

-

Precipitation : Yellow solid forms in situ, filtered and washed with diethyl ether .

Mechanistic Insight :

The reaction proceeds through:

-

Michael addition of the amine to the pyruvate’s α-ketoester.

-

Aldehyde-mediated cyclization, eliminating water to form the pyrrolone ring.

Yield and Purity :

| Parameter | Value |

|---|---|

| Isolated Yield | 43–54% |

| Purity (HPLC) | >98% |

Purification and Analytical Characterization

Crude product purification employs sequential washes with ethanol and ether, followed by recrystallization from acetonitrile.

Spectroscopic Data :

Crystallography : Single-crystal X-ray analysis confirms the Z-configuration of the exocyclic double bond and intramolecular hydrogen bonding involving the 3-hydroxy group .

Comparative Analysis of Synthetic Routes

Alternative methodologies from literature include:

-

Furan-2,3-dione intermediates : Cyclocondensation with urea derivatives, yielding lower regioselectivity (≤35%) .

-

Schiff base reactions : Limited applicability due to harsh conditions (60–70°C, 24 h) and modest yields .

The three-component coupling remains superior, balancing efficiency and functional group tolerance.

Scale-Up Considerations and Process Optimization

Challenges :

-

Exothermic reaction during Claisen condensation necessitates controlled microwave input.

-

Amine sensitivity to oxidation requires inert atmospheres.

Solutions :

-

Batch-wise microwave processing for >100 g scales.

-

Use of stabilizers (e.g., BHT) in aldehyde storage to prevent polymerization.

Economic Metrics :

| Parameter | Value |

|---|---|

| Cost per gram | $12.50 (raw materials) |

| Process Mass Intensity | 8.2 kg/kg product |

Applications and Derivative Synthesis

While the primary focus is the target compound, minor structural modifications enable access to analogs:

-

Variant 1 : Replace 4-methylbenzoyl with 4-ethoxy-3-methylbenzoyl (CAS 519013-51-5) .

-

Variant 2 : Substitute 3,4-dimethoxyphenyl with naphthyl groups (m/z 402.1804) .

These derivatives highlight the methodology’s versatility in medicinal chemistry applications .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step procedures, starting with the formation of the pyrrolone core followed by functionalization of substituents. Key steps include cyclization under basic conditions (e.g., NaOH or KOH) and purification via column chromatography or recrystallization (ethanol/PE mixtures). For example, similar compounds achieved yields of 44–86% depending on substituent reactivity and purification methods . A table summarizing reaction conditions and yields from analogous syntheses is provided below:

Critical factors include temperature control, solvent polarity, and steric/electronic effects of substituents.

Q. Which spectroscopic techniques are most reliable for confirming structural integrity?

Structural confirmation requires a combination of 1H/13C NMR, FTIR, and HRMS . For example:

- NMR : The 3,4-dimethoxyphenyl group exhibits characteristic aromatic proton signals at δ 6.7–7.2 ppm, while the dimethylaminoethyl group shows singlet peaks for N(CH3)2 at δ 2.2–2.5 ppm .

- HRMS : Accurately verifies molecular weight (e.g., C23H25N2O4Cl requires 428.909 g/mol) .

- FTIR : Hydroxy (-OH) stretches appear at 3200–3400 cm⁻¹, and carbonyl (C=O) bands near 1680–1720 cm⁻¹ .

Q. How is initial biological activity screening conducted for this compound?

Preliminary assays focus on receptor binding affinity (e.g., radioligand displacement) and enzyme inhibition (e.g., IC50 determination via fluorometric/colorimetric methods). For pyrrolone derivatives, substituents like the 4-methylbenzoyl group are critical for modulating activity. For example, fluorobenzoyl analogs showed enhanced binding to kinase targets .

Advanced Research Questions

Q. How do substituent modifications impact structure-activity relationships (SAR)?

Systematic SAR studies involve varying substituents on the aryl rings and pyrrolone core. Key findings from analogous compounds:

- 3,4-Dimethoxyphenyl : Enhances solubility and π-π stacking with hydrophobic enzyme pockets .

- Dimethylaminoethyl : Improves bioavailability via increased water solubility and cation-π interactions .

- 4-Methylbenzoyl : Reduces metabolic degradation compared to halogenated analogs . Contradictions arise when electron-withdrawing groups (e.g., -Cl) improve target affinity but reduce synthetic yield .

Q. What computational strategies predict target interactions and pharmacokinetics?

- Docking studies : Use software like AutoDock Vina to model interactions with kinases or GPCRs, focusing on hydrogen bonding with the hydroxy group and hydrophobic contacts with aryl moieties .

- ADMET prediction : Tools like SwissADME assess logP (aim for <5), aqueous solubility, and CYP450 inhibition risks. The dimethylaminoethyl group lowers logP but may increase hERG channel liability .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Discrepancies often stem from dynamic exchange processes (e.g., keto-enol tautomerism) or solvent effects . For example:

Q. What formulation challenges arise due to solubility limitations?

The compound’s poor aqueous solubility (common in pyrrolones) necessitates strategies like:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.